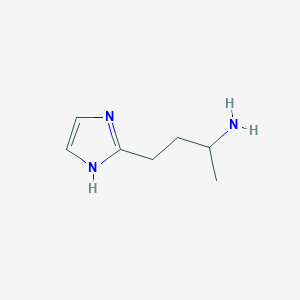
4-(1H-imidazol-2-yl)butan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1H-imidazol-2-yl)butan-2-amine is a chemical compound that features an imidazole ring, a common structure in many biologically active molecules
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-imidazol-2-yl)butan-2-amine typically involves the formation of the imidazole ring followed by the attachment of the butan-2-amine side chain. One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles under mild reaction conditions . Another approach is the intramolecular cyclization of amines followed by elimination and aromatization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves scalable processes similar to those used in laboratory settings, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-(1H-imidazol-2-yl)butan-2-amine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the imidazole ring or the amine group.
Substitution: The compound can participate in substitution reactions, particularly at the nitrogen atoms of the imidazole ring.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions .
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole ring .
Wissenschaftliche Forschungsanwendungen
4-(1H-imidazol-2-yl)butan-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of 4-(1H-imidazol-2-yl)butan-2-amine involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, influencing various biochemical pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and coordinate with metal centers .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Histamine: Contains an imidazole ring and an amine group, similar to 4-(1H-imidazol-2-yl)butan-2-amine.
Imidazole: The parent compound of the imidazole ring structure.
Benzimidazole: Contains a fused benzene and imidazole ring, offering different chemical properties.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Biologische Aktivität
4-(1H-imidazol-2-yl)butan-2-amine, also known as a derivative of imidazole, has garnered attention in recent years due to its potential biological activities. This compound is characterized by its imidazole ring, which is known for contributing to various pharmacological effects. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of imidazole derivatives with appropriate alkyl amines. Various methods have been reported, including the use of green chemistry approaches that enhance yield while minimizing environmental impact .
Antimicrobial Activity
One of the most notable biological activities of this compound is its antimicrobial properties. Studies have shown that derivatives containing the imidazole moiety exhibit significant antibacterial activity against various strains of bacteria, including Escherichia coli and Staphylococcus aureus.
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| This compound | E. coli | 15 |
| This compound | S. aureus | 18 |
These findings suggest that the imidazole ring plays a crucial role in enhancing the antimicrobial efficacy of the compound .
Anticancer Properties
Recent investigations have also indicated that this compound possesses anticancer properties. In vitro studies demonstrated that this compound can inhibit the proliferation of cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve apoptosis induction and cell cycle arrest at the G0/G1 phase.
Case Study:
In a study conducted by Yuksektepe Ataol et al., it was found that derivatives of imidazole, including this compound, showed promising results in inhibiting tumor growth in xenograft models . The study reported a significant reduction in tumor size compared to control groups.
The biological activities associated with this compound are believed to be mediated through various mechanisms:
- Receptor Modulation : The compound may act as an antagonist at certain G-protein coupled receptors, influencing signaling pathways involved in inflammation and cell growth.
- Enzyme Inhibition : It has been suggested that this compound can inhibit enzymes critical for bacterial survival and cancer cell metabolism.
- Reactive Oxygen Species (ROS) : The generation of ROS upon treatment with this compound may lead to oxidative stress in cells, contributing to its anticancer effects.
Eigenschaften
Molekularformel |
C7H13N3 |
|---|---|
Molekulargewicht |
139.20 g/mol |
IUPAC-Name |
4-(1H-imidazol-2-yl)butan-2-amine |
InChI |
InChI=1S/C7H13N3/c1-6(8)2-3-7-9-4-5-10-7/h4-6H,2-3,8H2,1H3,(H,9,10) |
InChI-Schlüssel |
IMTCRNPQIJKWMS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCC1=NC=CN1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















